Alazopeptin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

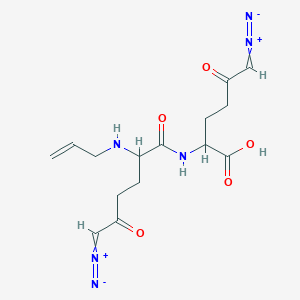

Alazopeptin, also known as this compound, is a useful research compound. Its molecular formula is C15H20N6O5 and its molecular weight is 364.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biosynthesis of Alazopeptin

Recent studies have elucidated the complete biosynthetic pathway of this compound. This pathway involves the conversion of lysine to 6-diazo-5-oxo-L-norleucine (DON) through three enzymatic steps, followed by the transformation into this compound via five additional enzymes and a carrier protein. A notable enzyme in this pathway is the transmembrane protein AzpL, which catalyzes diazotization using 5-oxolysine and nitrous acid as substrates. Site-directed mutagenesis studies have indicated the significance of specific amino acids in this enzymatic process, expanding our understanding of N-N bond formation in natural products .

Antitumor Activity

This compound exhibits moderate antitumor activity, making it a compound of interest in cancer research. Its mechanism involves the inhibition of tumor cell proliferation, which has been demonstrated in various in vitro studies. For instance, this compound has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death .

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines revealed that this compound significantly reduces cell viability at concentrations as low as 10 µM. The compound was found to activate caspase-3 and caspase-9, markers indicative of apoptosis . The findings suggest that further exploration into this compound's structure-activity relationship could lead to the development of more potent derivatives for cancer therapy.

Antiprotozoal Activity

This compound also shows promise as an antiprotozoal agent, particularly against Trypanosoma species responsible for diseases such as Chagas disease. Its ability to inhibit the growth of these parasites positions it as a candidate for further investigation in the development of new treatments for protozoal infections .

Case Study: Antitrypanosomal Effects

In a comparative study assessing various antibiotics for their antitrypanosomal properties, this compound was shown to outperform several conventional treatments. The study reported an effective concentration (EC50) value that indicates significant activity against Trypanosoma cruzi . These results highlight the potential for this compound to contribute to therapeutic strategies targeting neglected tropical diseases.

Table: Summary of this compound Applications

Propiedades

Fórmula molecular |

C15H20N6O5 |

|---|---|

Peso molecular |

364.36 g/mol |

Nombre IUPAC |

6-diazo-2-[[6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid |

InChI |

InChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26) |

Clave InChI |

LYUGICBKRYXVHJ-UHFFFAOYSA-N |

SMILES canónico |

C=CCNC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |

Sinónimos |

alazopeptin allyl-(6-diazo-5-oxo)-Nle-(6-diazo-5-oxo)-Nle allyl-(6-diazo-5-oxo)-norleucyl-(6-diazo-5-oxo)-norleucine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.